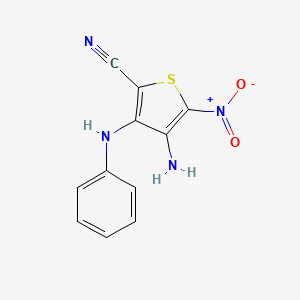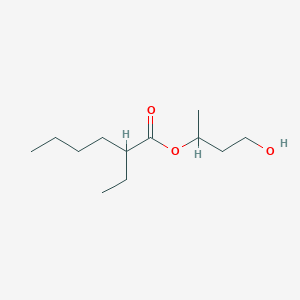
Prop-2-en-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate is an organic compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties. The presence of the nitrofuran moiety in the structure is crucial for its biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with prop-2-en-1-yl acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitrofurantoin derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Nitrofurantoin derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted nitrofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties against a range of bacterial and fungal pathogens.
Medicine: Investigated for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate involves the inhibition of key enzymes and pathways in microbial cells. The nitrofuran moiety is believed to interfere with the synthesis of nucleic acids and proteins, leading to cell death. The compound may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurantoin: A well-known nitrofuran derivative used as an antibiotic.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used topically for its antibacterial effects.
Uniqueness
Prop-2-en-1-yl 3-(5-nitrofuran-2-yl)prop-2-enoate is unique due to its specific structural features that confer distinct biological activities. Unlike other nitrofuran derivatives, it has a prop-2-en-1-yl ester group that may enhance its lipophilicity and cellular uptake, potentially leading to improved efficacy in biological systems.
Propiedades
Número CAS |
90147-25-4 |
|---|---|
Fórmula molecular |
C10H9NO5 |
Peso molecular |
223.18 g/mol |
Nombre IUPAC |
prop-2-enyl 3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H9NO5/c1-2-7-15-10(12)6-4-8-3-5-9(16-8)11(13)14/h2-6H,1,7H2 |
Clave InChI |
RJVXSAIRJMXFDH-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
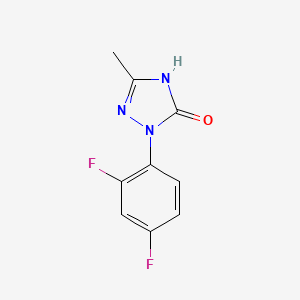
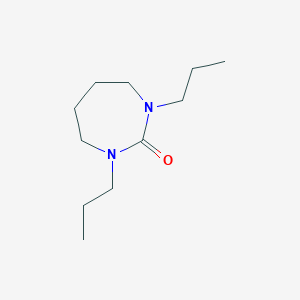
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1,4-disulfonic acid](/img/structure/B14376620.png)
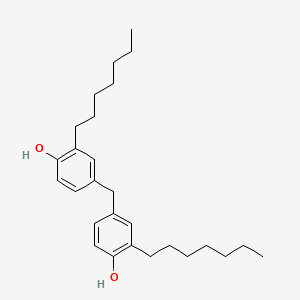


![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
